molecular formula C15H10INO B1293263 2-(2-Cyanophenyl)-2'-iodoacetophenone CAS No. 898784-29-7

2-(2-Cyanophenyl)-2'-iodoacetophenone

Cat. No. B1293263
CAS RN: 898784-29-7
M. Wt: 347.15 g/mol
InChI Key: LXHQVUGBMHXYSH-UHFFFAOYSA-N
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Description

The compound "2-(2-Cyanophenyl)-2'-iodoacetophenone" is a multifunctional molecule that contains a cyano group and an iodoacetophenone moiety. This structure suggests potential reactivity for both electrophilic aromatic substitution due to the iodo group and nucleophilic addition or substitution reactions at the cyano carbon.

Synthesis Analysis

The synthesis of related cyanoacetophenone derivatives has been explored in various contexts. For instance, an improved synthesis of cyanoacetophenone is described, which involves reactions with dimethylformamide-dimethylacetal and diphenylformamidine, leading to various substituted products . Additionally, the synthesis of isatin and iodoisatin from 2'-aminoacetophenone demonstrates the reactivity of the acetophenone moiety under oxidative conditions, which could be relevant for the synthesis of "2-(2-Cyanophenyl)-2'-iodoacetophenone" .

Molecular Structure Analysis

The molecular structure of "2-(2-Cyanophenyl)-2'-iodoacetophenone" would likely exhibit strong electron-withdrawing effects from the cyano group, influencing the electronic properties of the molecule. The presence of the iodo group could facilitate further chemical transformations, such as coupling reactions or substitutions, due to its labile nature.

Chemical Reactions Analysis

The reactivity of similar cyanoacetophenone compounds has been demonstrated in various chemical reactions. For example, cyanoacetophenone derivatives have been used as synthons for the formation of pyrazoles, indicating the potential for cyclization and heterocycle formation . The reaction of ω-cyanoacetophenone with secondary amines has been shown to yield aminopyridine derivatives, suggesting that "2-(2-Cyanophenyl)-2'-iodoacetophenone" could also participate in similar transformations .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "2-(2-Cyanophenyl)-2'-iodoacetophenone" are not detailed in the provided papers, we can infer from related compounds that it would exhibit properties typical of aromatic ketones with electron-withdrawing substituents. These might include moderate to high melting points, stability under standard conditions, and solubility in organic solvents. The cyano group would contribute to the molecule's polarity and could affect its boiling point and reactivity profile.

properties

IUPAC Name

2-[2-(2-iodophenyl)-2-oxoethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO/c16-14-8-4-3-7-13(14)15(18)9-11-5-1-2-6-12(11)10-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHQVUGBMHXYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642322
Record name 2-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyanophenyl)-2'-iodoacetophenone

CAS RN

898784-29-7
Record name 2-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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